5-(Pyridazin-4-yl)nicotinonitrile
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Overview
Description
5-(Pyridazin-4-yl)nicotinonitrile is a heterocyclic compound that contains both pyridazine and nicotinonitrile moieties. The compound’s molecular formula is C10H6N4, and it has a molecular weight of 182.18 g/mol . Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)nicotinonitrile typically involves the reaction of pyridazine derivatives with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-4-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce pyridazin-4-ylmethanol .
Scientific Research Applications
5-(Pyridazin-4-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-4-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
Nicotinonitrile: A nitrile derivative of nicotinic acid.
Uniqueness
5-(Pyridazin-4-yl)nicotinonitrile is unique due to its combination of pyridazine and nicotinonitrile moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse pharmacological activities compared to its individual components .
Properties
CAS No. |
1346687-48-6 |
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Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-pyridazin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-8-3-10(6-12-5-8)9-1-2-13-14-7-9/h1-3,5-7H |
InChI Key |
FRHXCCHZVLWVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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